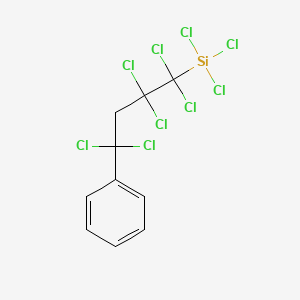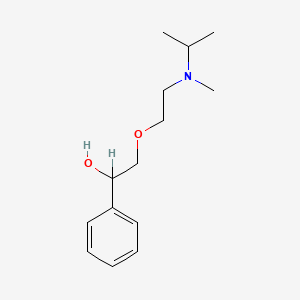
alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol is an organic compound that features a benzyl alcohol moiety connected to an ethoxy group, which is further linked to an isopropylmethylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol typically involves multiple steps:
Formation of the Ethoxy Intermediate: The initial step involves the reaction of benzyl alcohol with ethylene oxide under basic conditions to form the ethoxy intermediate.
Amination: The ethoxy intermediate is then reacted with isopropylmethylamine in the presence of a suitable catalyst to introduce the isopropylmethylamino group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The benzyl alcohol moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid.
Reduction: The compound can be reduced to form the corresponding benzylamine derivative.
Substitution: The ethoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzylamine derivatives
Substitution: Various substituted benzyl alcohol derivatives
Applications De Recherche Scientifique
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol involves its interaction with specific molecular targets. The isopropylmethylamino group can interact with receptors or enzymes, potentially modulating their activity. The ethoxy and benzyl alcohol moieties may also contribute to the compound’s overall biological activity by influencing its solubility and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Alcohol: A simpler compound with a similar benzyl alcohol moiety but lacking the ethoxy and isopropylmethylamino groups.
Ethoxybenzyl Alcohol: Contains the ethoxy group but lacks the isopropylmethylamino group.
Isopropylmethylaminoethanol: Contains the isopropylmethylamino group but lacks the benzyl alcohol moiety.
Uniqueness
Alpha-((2-(Isopropylmethylamino)ethoxy)methyl)benzyl alcohol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the isopropylmethylamino group enhances its potential interactions with biological targets, while the ethoxy and benzyl alcohol moieties contribute to its solubility and reactivity.
Propriétés
Numéro CAS |
92331-09-4 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
2-[2-[methyl(propan-2-yl)amino]ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C14H23NO2/c1-12(2)15(3)9-10-17-11-14(16)13-7-5-4-6-8-13/h4-8,12,14,16H,9-11H2,1-3H3 |
Clé InChI |
RHHBGQYWBQVAJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCOCC(C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Methoxy-4-methylbenzo[h]quinolin-2(1H)-one](/img/structure/B14350298.png)
![1-{2-[(2-Methylpropyl)sulfanyl]ethyl}-2-phenyl-1H-pyrrole](/img/structure/B14350301.png)
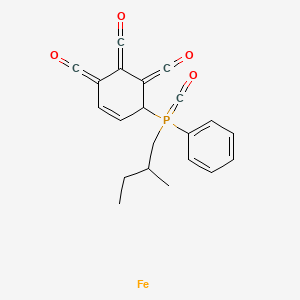
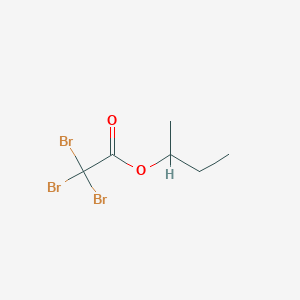
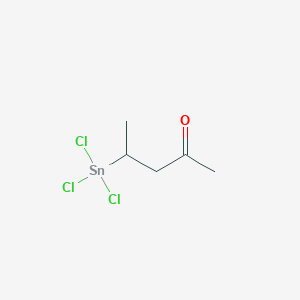
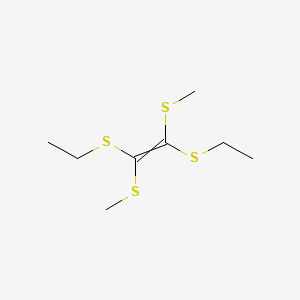
![[2-(Butan-2-yl)phenyl]methaneperoxol](/img/structure/B14350333.png)
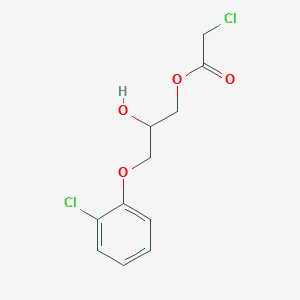
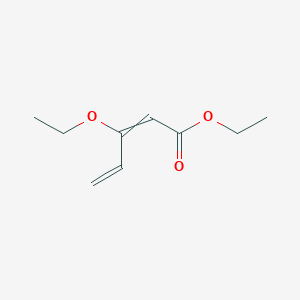
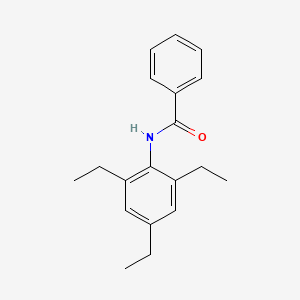
![(7-Oxabicyclo[4.1.0]heptane-3,3-diyl)bis(methylene) diacetate](/img/structure/B14350379.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)but-2-en-1-one](/img/structure/B14350387.png)
